molecular formula C17H18Cl2N4O B5885280 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide

Cat. No. B5885280
M. Wt: 365.3 g/mol
InChI Key: PDOOMEZIDZUAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TAK-659 and has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

TAK-659 exerts its pharmacological effects by inhibiting BTK, a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK activation leads to the activation of downstream signaling pathways, resulting in B-cell proliferation, survival, and differentiation. By inhibiting BTK, TAK-659 blocks these signaling pathways, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to suppress B-cell proliferation and survival, induce apoptosis, and inhibit tumor growth in B-cell malignancies. Additionally, TAK-659 has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, making it a promising candidate for the treatment of B-cell malignancies. Additionally, TAK-659 has been shown to exhibit favorable pharmacological properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

Future research on TAK-659 should focus on evaluating its therapeutic potential in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of TAK-659 and to identify potential biomarkers of response. Finally, the safety and efficacy of TAK-659 need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 3-chloro-4-(piperazin-1-yl)aniline with 2-chloro-3-pyridinecarboxylic acid in the presence of an appropriate coupling agent. The resulting product is then acetylated to yield 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide. This method has been optimized to yield high purity and high yields of TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown that TAK-659 exhibits potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, making TAK-659 a promising candidate for the treatment of B-cell malignancies.

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-13-3-1-4-14(11-13)23-9-7-22(8-10-23)12-16(24)21-15-5-2-6-20-17(15)19/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOOMEZIDZUAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(N=CC=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.